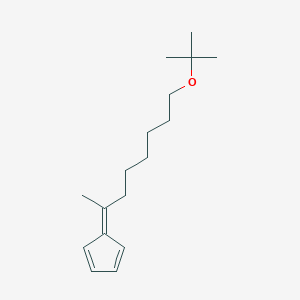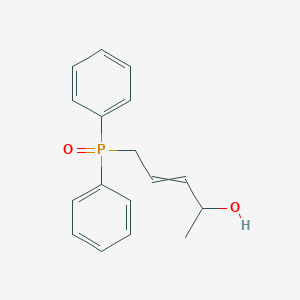
5-(Diphenylphosphoryl)pent-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Diphenylphosphoryl)pent-3-en-2-ol is an organic compound with the molecular formula C17H19O2P. It is a secondary alcohol with a phosphoryl group attached to a pentenyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diphenylphosphoryl)pent-3-en-2-ol typically involves the reaction of diphenylphosphine oxide with an appropriate alkene under controlled conditions. One common method is the Wittig reaction, where a phosphorane ylide reacts with an aldehyde or ketone to form the desired product . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other phosphorus-based synthetic routes. The process requires careful control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-(Diphenylphosphoryl)pent-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphoryl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) are used.
Major Products Formed
Oxidation: Formation of diphenylphosphoryl ketones or aldehydes.
Reduction: Formation of diphenylphosphoryl alkanes.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
5-(Diphenylphosphoryl)pent-3-en-2-ol has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Diphenylphosphoryl)pent-3-en-2-ol involves its interaction with various molecular targets. The phosphoryl group can participate in hydrogen bonding and other interactions with enzymes and proteins, potentially affecting their activity. The compound’s reactivity also allows it to modify other molecules, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Penten-2-ol: A structurally similar compound with different functional groups.
5-(Diphenylphosphoryl)pentanoic Acid: Another related compound with a carboxylic acid group instead of an alcohol.
Uniqueness
5-(Diphenylphosphoryl)pent-3-en-2-ol is unique due to its combination of a phosphoryl group and a pentenyl chain, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and research applications.
Properties
CAS No. |
145652-91-1 |
|---|---|
Molecular Formula |
C17H19O2P |
Molecular Weight |
286.30 g/mol |
IUPAC Name |
5-diphenylphosphorylpent-3-en-2-ol |
InChI |
InChI=1S/C17H19O2P/c1-15(18)9-8-14-20(19,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-13,15,18H,14H2,1H3 |
InChI Key |
KULJRACTHBLRPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




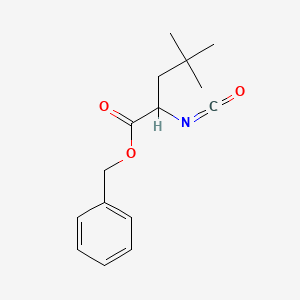
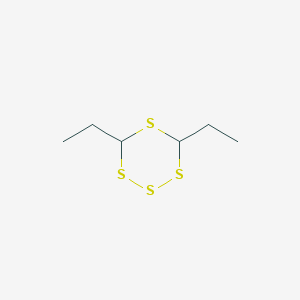
![Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]-](/img/structure/B12544725.png)
![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanenitrile](/img/structure/B12544727.png)
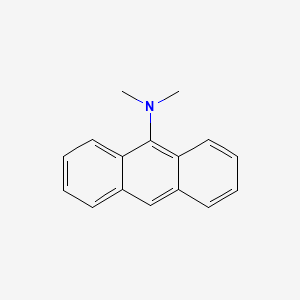
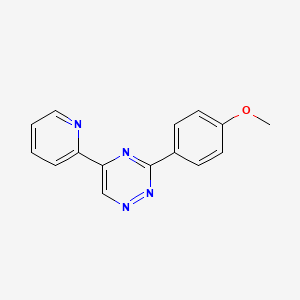
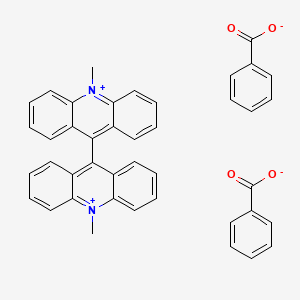
![2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one](/img/structure/B12544748.png)
![3-[(3-Chlorophenyl)methylidene]piperazine-2,5-dione](/img/structure/B12544749.png)
![[1,2'-Binaphthalene]-2-carboxaldehyde, 1',4'-dimethoxy-3'-methyl-](/img/structure/B12544759.png)
![Tert-butyl 2-benzyl-1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12544767.png)
